![molecular formula C12H18N6O3S B2991006 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034355-48-9](/img/structure/B2991006.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Another example is the synthesis of 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts, which were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents .Applications De Recherche Scientifique
Herbicidal Applications
Compounds with [1,2,4]triazolo[4,3-b]pyridazin-3-yl structures have been investigated for their herbicidal activities. For instance, triazolopyrimidine-2-sulfonamide derivatives have been identified as potent acetohydroxyacid synthase inhibitors, which are crucial for the development of new herbicides with high activity and faster degradation rates in soil, aiming to reduce environmental impact (Chao-Nan Chen et al., 2009).
Anticancer Research
Modifications of compounds structurally similar to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide have shown significant promise in anticancer research. For instance, the replacement of the acetamide group with alkylurea in certain [1,2,4]triazolo[1,5-a]pyridin derivatives has led to compounds with potent antiproliferative activities against human cancer cell lines, while also demonstrating lower acute oral toxicity. This suggests potential for these compounds as effective anticancer agents with reduced side effects (Xiao-meng Wang et al., 2015).
Antimicrobial and Antifungal Agents
Research into sulfonamido-containing heterocyclic compounds has led to the development of new antibacterial and antifungal agents. These compounds, due to their structural diversity and functional groups, have shown high activities against a broad spectrum of bacteria and fungi, indicating their potential as novel antimicrobial agents for medical and agricultural uses (M. E. Azab et al., 2013).
Anti-Asthmatic Activities
Studies on condensed-azole derivatives, including [1,2,4]triazolo[1,5-b]pyridazines, have revealed compounds with significant anti-asthmatic activities. These compounds have been evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, showing promise as treatments for asthma and other respiratory diseases (M. Kuwahara et al., 1997).
Cardiovascular Applications
The cardiovascular properties of 1,2,4-triazolo[1,5-a]pyrimidines, including vasodilating and antihypertensive activities, have been explored. These studies highlight the potential of such compounds in the development of new cardiovascular drugs, demonstrating the broad applicability of triazolopyridazine derivatives in therapeutic contexts (Y. Sato et al., 1980).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target essential cell division proteins and the c-Met kinase .
Mode of Action
Similar compounds have been found to stabilize ftsz protofilaments by cross-linking them and serving as a cytoplasmic membrane anchor for the z ring . Another compound was identified as a pan-phosphodiesterase (PDE) family inhibitor .
Biochemical Pathways
Related compounds have been implicated in cell division processes and in the regulation of heart rate, cardiac output, and contractility indices .
Pharmacokinetics
A related compound was found to exhibit excellent pharmacokinetic profile and high potency in vitro and in vivo, effecting c-myc downregulation and tumor growth inhibition in xenograft studies .
Result of Action
Related compounds have been found to exhibit potent antiproliferative activities against a549, bewo, and mcf-7 cells .
Propriétés
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3S/c1-2-21-12-6-5-10-14-15-11(18(10)16-12)9-13-22(19,20)17-7-3-4-8-17/h5-6,13H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIMHQAWQJSZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)
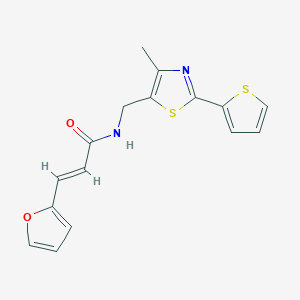

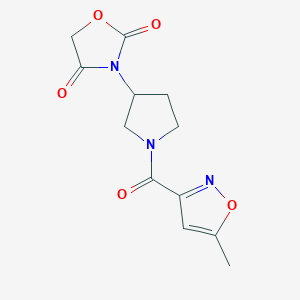
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE](/img/structure/B2990929.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)
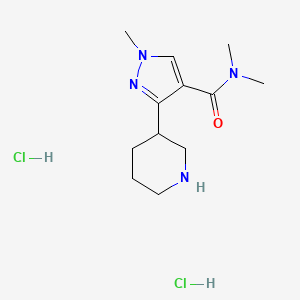
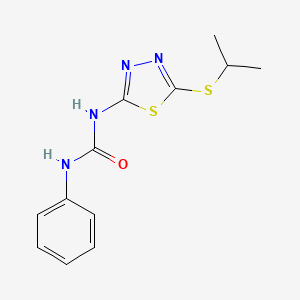
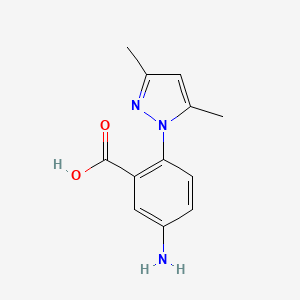
![ethyl8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride](/img/structure/B2990937.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)
